molecular formula C28H28N2O4 B11045100 N-(4-methoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide

N-(4-methoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide

Cat. No.: B11045100
M. Wt: 456.5 g/mol
InChI Key: FKLPBTWIXGBWHD-UHFFFAOYSA-N
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Description

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, leading to the formation of oxazoloquinolones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with benzoyl and methoxyphenyl groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C28H28N2O4/c1-19-17-28(2,3)30(27(32)20-8-6-5-7-9-20)25-15-14-23(16-24(19)25)34-18-26(31)29-21-10-12-22(33-4)13-11-21/h5-17H,18H2,1-4H3,(H,29,31)

InChI Key

FKLPBTWIXGBWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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